molecular formula C9H9F3N2 B15091885 (5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine

(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine

Cat. No.: B15091885
M. Wt: 202.18 g/mol
InChI Key: GZPFSASNOVRBBH-ZCFIWIBFSA-N
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Description

(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and a cyclopenta[b]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[b]pyridine Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts to facilitate the reaction.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine: shares structural similarities with other trifluoromethyl-substituted cyclopenta[b]pyridines.

    Cyclopenta[b]pyridine derivatives: These compounds have similar ring structures but may differ in their substituents, leading to variations in their chemical and biological properties.

Uniqueness

  • The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased stability and lipophilicity, which can enhance its biological activity and make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

IUPAC Name

(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)8-4-1-5-6(13)2-3-7(5)14-8/h1,4,6H,2-3,13H2/t6-/m1/s1

InChI Key

GZPFSASNOVRBBH-ZCFIWIBFSA-N

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC(=N2)C(F)(F)F

Canonical SMILES

C1CC2=C(C1N)C=CC(=N2)C(F)(F)F

Origin of Product

United States

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